molecular formula C₂₉H₃₄N₆O·3HCl B1145261 A 419259 CAS No. 479501-40-1

A 419259

Katalognummer: B1145261
CAS-Nummer: 479501-40-1
Molekulargewicht: 482.6236463
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Applications in Cancer Research

Chronic Myelogenous Leukemia (CML)
A significant body of research has demonstrated the effectiveness of A-419259 in treating CML, a type of cancer characterized by the overproduction of myeloid cells. Studies indicate that A-419259 induces apoptosis and inhibits proliferation in CML cell lines by blocking SFK activity. Specifically, it has been shown to be as potent as imatinib, a well-known CML treatment, with an IC50 value ranging from 0.1 to 0.3 μM for SFK inhibition .

Table 1: Efficacy of A-419259 in CML Cell Lines

Cell LineIC50 (μM)Mechanism of Action
K5620.1-0.3Inhibition of SFK activity; induces apoptosis
TF-10.1-0.3Induces cell cycle arrest
Primary CD34+Equal to imatinibInduces apoptosis

Inhibition of Acute Myeloid Leukemia (AML)

Recent studies have suggested that A-419259 also plays a role in inhibiting acute myeloid leukemia (AML). The compound has been shown to reduce the total number of acute myeloid leukemia cells while maintaining pluripotency in murine embryonic stem cells . This dual action highlights its potential as a therapeutic agent not only for established malignancies but also for early-stage interventions.

Structural Insights

The structural characterization of A-419259 bound to Hck provides valuable insights into its binding interactions and specificity. Crystal structures reveal how A-419259 occupies the ATP-binding site, which is critical for its inhibitory action against SFKs . Understanding these interactions aids in the design of more selective inhibitors with potentially fewer off-target effects.

Case Studies

Case Study: Resistance Mechanisms
Research has identified mutations within Hck that confer resistance to A-419259, such as the Hck-T338M mutation. This mutation reduces sensitivity to A-419259 by more than 30-fold while allowing for sustained kinase activity, indicating that resistance can develop through specific alterations in target proteins . Such findings underscore the importance of continuous monitoring for resistance mechanisms when employing A-419259 in therapeutic settings.

Case Study: Combination Therapies
Combining A-419259 with other targeted therapies has shown promise in overcoming drug resistance in CML models. For instance, studies indicate that the combination of A-419259 with MEK inhibitors can enhance therapeutic efficacy by preventing compensatory survival signaling pathways from being activated .

Wirkmechanismus

A 419259, also known as RK 20449 or 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine, is a broad-spectrum pyrrolo-pyrimidine inhibitor . This compound has been extensively studied for its potential therapeutic applications and its mechanism of action is quite intriguing.

Target of Action

This compound primarily targets the Src family kinases (SFKs), including Src, Lck, and Lyn . These kinases play crucial roles in cellular proliferation, survival, and differentiation . In addition, this compound also targets HCK, a member of the Src family kinases .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity. It shows inhibitory effects for Src, Lck, and Lyn with IC50 values of 9 nM, <3 nM, and <3 nM, respectively . This compound induces a closed conformation in Fgr, another Src family kinase, with the SH3 and SH2 domains engaging the SH2-kinase linker and C-terminal tail, respectively .

Biochemical Pathways

The inhibition of Src family kinases by this compound affects several biochemical pathways. It suppresses the proliferation of Chronic Myelogenous Leukemia (CML) cell lines and induces apoptosis . It also inhibits acute myeloid leukemia (AML) stem cell proliferation both in vitro and in vivo .

Result of Action

The inhibition of Src family kinases by this compound leads to several molecular and cellular effects. It suppresses the proliferation of CML cell lines and induces apoptosis . In addition, it inhibits the overall SFK activity in CML cell lines and blocks Src kinase activation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of A 419259 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: A 419259 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation oxidierte Derivate liefern, während Substitutionsreaktionen eine Vielzahl von substituierten Pyrrolo-Pyrimidin-Verbindungen erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: A 419259 is unique due to its high selectivity towards Src family kinases and its ability to induce apoptosis at low concentrations. Its broad-spectrum inhibitory activity makes it a valuable tool for studying kinase signaling pathways and developing targeted therapies .

Biologische Aktivität

A-419259 is a pyrrolo-pyrimidine compound that has garnered attention for its selective inhibition of Src-family kinases (SFKs), particularly in the context of chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). This article details the biological activity of A-419259, including its mechanism of action, efficacy in various cell lines, and implications for treatment resistance.

A-419259 primarily targets SFKs, which are critical mediators in various signaling pathways associated with cell proliferation and survival. Research indicates that A-419259 effectively inhibits SFK activity at concentrations ranging from 0.1 to 0.3 μM, leading to significant growth arrest and apoptosis in CML cells. Notably, it has been shown that A-419259 does not inhibit Bcr-Abl phosphorylation directly, which distinguishes it from other inhibitors like imatinib .

Key Findings:

  • Inhibition of SFK Activity : A-419259 demonstrates potent inhibition of SFK activity in K562 cells (an established CML cell line) with an IC50 value between 0.1 and 0.3 μM .
  • Cell Cycle Arrest : The compound induces cell-cycle arrest and apoptosis in primary CD34+ CML cells, exhibiting similar potency to imatinib .

Efficacy in Cell Lines

A series of studies have evaluated the efficacy of A-419259 across different leukemia cell lines, revealing its potential as a therapeutic agent.

Table 1: Efficacy of A-419259 in Various Cell Lines

Cell LineIC50 (μM)Observations
K562 (CML)0.1 - 0.3Induces growth arrest and apoptosis
MV4-11 (AML)>1.0Resistance observed in mutant populations
MOLM13 (AML)>1.0Increased resistance with prolonged exposure
MOLM14 (AML)>1.0Similar resistance patterns as MOLM13

Data from KINOMEscan profiling revealed that A-419259 interacts selectively with a limited number of kinases, highlighting its specificity as an inhibitor .

Case Studies

Case Study 1: Chronic Myeloid Leukemia (CML)
In a study involving K562 cells expressing either wild-type Hck or a resistant mutant (Hck-T338M), it was found that A-419259 effectively inhibited growth in wild-type cells while showing reduced efficacy against the resistant mutant . This underscores the role of Hck as a primary target for the compound.

Case Study 2: Acute Myeloid Leukemia (AML)
In AML models, particularly those derived from patient xenografts, A-419259 demonstrated significant anti-leukemic activity when administered orally. However, mutations in Hck led to acquired resistance, suggesting a narrow path for resistance development in clinical settings .

Implications for Treatment Resistance

Resistance to A-419259 has been linked to mutations within the Hck kinase domain. The emergence of resistant cell lines during exposure to the drug emphasizes the need for combination therapies or alternative strategies to mitigate resistance mechanisms .

Table 2: Resistance Mechanisms Observed

Mutation TypeImpact on Efficacy
Hck-T338MReduced sensitivity to A-419259
Other SFK mutationsIncreased proliferation despite treatment

Eigenschaften

IUPAC Name

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVSOQRNTAPCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364042-47-7
Record name A 419259
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364042477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A 419259
Reactant of Route 2
Reactant of Route 2
A 419259
Reactant of Route 3
Reactant of Route 3
A 419259
Reactant of Route 4
Reactant of Route 4
A 419259
Reactant of Route 5
Reactant of Route 5
A 419259
Reactant of Route 6
Reactant of Route 6
A 419259

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.